molecular formula C5H5ClN2O B1351661 1-Methyl-1H-pyrazole-4-carbonyl chloride CAS No. 79583-19-0

1-Methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1351661
CAS No.: 79583-19-0
M. Wt: 144.56 g/mol
InChI Key: QLBBQLJPRXPVOS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the carbonyl chloride functional group makes it a valuable intermediate in the synthesis of various derivatives.

Mechanism of Action

Target of Action

1-Methyl-1H-pyrazole-4-carbonyl chloride is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . .

Mode of Action

It’s known that pyrazole derivatives have shown diverse biological activities, including antileishmanial and antimalarial effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .

Pharmacokinetics

It’s known that the compound is classified as hazardous under the hazardous products regulations, indicating that it may have significant toxic effects .

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that it likely has a cytotoxic effect on the leishmania and plasmodium parasites .

Action Environment

It’s known that the compound reacts violently with water and releases gases which are toxic if inhaled . This suggests that the compound’s action, efficacy, and stability might be significantly influenced by the presence of water and other environmental factors.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of pyrazole derivatives. These interactions often involve nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols. The compound’s reactivity is attributed to the electron-withdrawing nature of the carbonyl chloride group, which makes the pyrazole ring more susceptible to nucleophilic attack .

Cellular Effects

This compound has been observed to influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites. The compound’s impact on cell signaling pathways can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to form covalent bonds with nucleophilic residues in enzymes, such as serine or cysteine, can lead to enzyme inhibition. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. Its interactions with enzymes such as cytochrome P450 can influence its metabolism and the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-pyrazole-4-carbonyl chloride can be synthesized from 1-methyl-1H-pyrazole-4-carboxylic acid. The typical synthetic route involves the use of thionyl chloride as the chlorinating agent. The reaction is carried out in a solvent such as 1,2-dichloroethane. The process involves the conversion of the carboxylic acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed

    Amides: Reaction with amines.

    Esters: Reaction with alcohols.

    Thioesters: Reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the versatility of its derivatives. The presence of the methyl group and the carbonyl chloride functional group provides distinct chemical properties that make it valuable in various synthetic applications.

Properties

IUPAC Name

1-methylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBBQLJPRXPVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390389
Record name 1-Methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79583-19-0
Record name 1-Methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-4-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Methyl-1H-pyrazole-4-carbonyl chloride in the synthesis of novel antifungal agents?

A1: this compound serves as a crucial building block in synthesizing a series of novel pyrazol-4-amide derivatives. The research paper [] highlights its reaction with various amines, resulting in the formation of fourteen new compounds (6a-6g, 7a-7g). These synthesized compounds demonstrated varying degrees of antifungal activity against plant pathogenic fungi. This finding suggests that this compound plays a vital role in creating potentially valuable antifungal agents.

Q2: Can you elaborate on the structure-activity relationship (SAR) observed in the synthesized pyrazol-4-amide derivatives?

A2: While the research paper [] doesn't delve into specific SAR details, it observes that the synthesized compounds (6a-6g, 7a-7g) exhibited different levels of antifungal activity. This observation implies that the variations in the amine substituents attached to the this compound core significantly influence the antifungal potency. Further investigation into the specific structural features contributing to enhanced activity could guide the development of more potent antifungal agents derived from this compound.

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